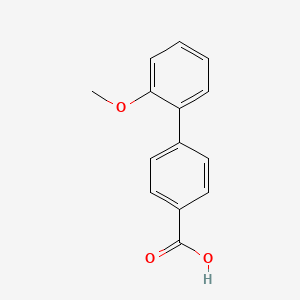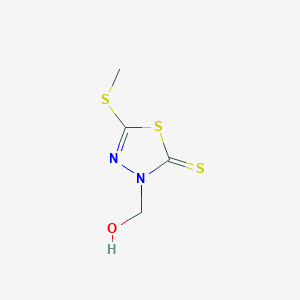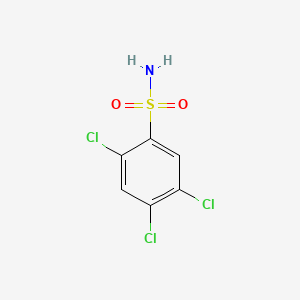
4-(2-メトキシフェニル)安息香酸
概要
説明
4-(2-Methoxyphenyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a methoxy group attached to the benzene ring, which is further connected to a benzoic acid moiety
科学的研究の応用
4-(2-Methoxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Similar compounds have been shown to interact with key functional proteins in bacterial cell division
Mode of Action
It’s known that similar compounds can catalyze the reversible glutathione-dependent isomerization of 2-hydroxychromene-2-carboxylate (hcca) to trans-o-hydroxybenzylidenepyruvate (thbpa) .
Biochemical Pathways
The compound may be involved in the naphthalene catabolic pathway . It’s also possible that it affects the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
Similar compounds have been shown to have significant absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Similar compounds have been shown to have a significant cytotoxic effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-methoxyphenyl)benzoic Acid. For example, the composition and structure of soil microbial communities can influence the metabolome of certain plants, ultimately affecting the growth, development, and quality of the plants .
生化学分析
Biochemical Properties
4-(2-Methoxyphenyl)benzoic Acid plays a significant role in biochemical reactions, particularly in the context of aromatic oxidation. The compound interacts with enzymes such as cytochrome P450 monooxygenases, which catalyze the selective oxidation of C-H bonds under ambient conditions . The CYP199A4 enzyme from Rhodopseudomonas palustris, for example, catalyzes the aliphatic oxidation of 4-cyclohexylbenzoic acid but not the aromatic oxidation of 4-phenylbenzoic acid . Methoxy-substituted phenylbenzoic acids, including 4-(2-Methoxyphenyl)benzoic Acid, were assessed for their potential to achieve an orientation more amenable to aromatic oxidation .
Cellular Effects
4-(2-Methoxyphenyl)benzoic Acid influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P450 enzymes can lead to the production of hydroxylated metabolites, which may further influence cellular functions . Additionally, the electron-rich nature of 4-(2-Methoxyphenyl)benzoic Acid allows it to participate in redox reactions, potentially impacting cellular oxidative stress responses .
Molecular Mechanism
The molecular mechanism of 4-(2-Methoxyphenyl)benzoic Acid involves its interaction with cytochrome P450 enzymes. The compound binds to the active site of the enzyme, where it undergoes oxidative demethylation . This process results in the formation of hydroxylated metabolites, which can further interact with other biomolecules. The binding interactions with cytochrome P450 enzymes are crucial for the compound’s biochemical activity, as they determine the orientation and reactivity of the molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Methoxyphenyl)benzoic Acid change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that methoxy-substituted phenylbenzoic acids, including 4-(2-Methoxyphenyl)benzoic Acid, exhibit low activity in oxidative demethylation reactions . Long-term effects on cellular function have been observed, with potential implications for cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 4-(2-Methoxyphenyl)benzoic Acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and gene expression. At higher doses, toxic or adverse effects may be observed. The threshold effects and potential toxicity of 4-(2-Methoxyphenyl)benzoic Acid are important considerations for its use in biochemical research .
Metabolic Pathways
4-(2-Methoxyphenyl)benzoic Acid is involved in various metabolic pathways, including those catalyzed by cytochrome P450 enzymes. The compound undergoes oxidative demethylation, resulting in the formation of hydroxylated metabolites . These metabolites can further participate in redox reactions and influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 4-(2-Methoxyphenyl)benzoic Acid is transported and distributed through interactions with transporters and binding proteins. The compound’s electron-rich nature allows it to interact with various biomolecules, influencing its localization and accumulation . The transport and distribution of 4-(2-Methoxyphenyl)benzoic Acid are crucial for its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of 4-(2-Methoxyphenyl)benzoic Acid is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, where it exerts its biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
4-(2-Methoxyphenyl)benzoic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative to couple the aryl halide with the methoxyphenyl group . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or water .
Another method involves the oxidation of 2-methoxybenzyl alcohol using an oxidizing agent such as potassium permanganate or chromium trioxide. This oxidation process converts the alcohol group to a carboxylic acid group, resulting in the formation of 4-(2-methoxyphenyl)benzoic acid .
Industrial Production Methods
In an industrial setting, the production of 4-(2-methoxyphenyl)benzoic acid may involve large-scale oxidation processes or catalytic coupling reactions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
化学反応の分析
Types of Reactions
4-(2-Methoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-(2-hydroxyphenyl)benzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are common oxidizing agents used in these reactions.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to substitute the methoxy group.
Major Products
Oxidation: 4-(2-Hydroxyphenyl)benzoic acid
Reduction: 4-(2-Methoxyphenyl)benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
類似化合物との比較
Similar Compounds
4-Methoxybenzoic acid: Similar in structure but lacks the additional phenyl group.
2-Methoxybenzoic acid: Similar but with the methoxy group positioned differently on the benzene ring.
4-(4-Methoxyphenoxy)benzoic acid: Contains an additional ether linkage between the benzene rings.
Uniqueness
4-(2-Methoxyphenyl)benzoic acid is unique due to the specific positioning of the methoxy group and the additional phenyl group. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
特性
IUPAC Name |
4-(2-methoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)16/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLGXBYAHYGABI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374832 | |
| Record name | 4-(2-methoxyphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-32-5 | |
| Record name | 4-(2-methoxyphenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Methoxy-biphenyl-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4-dimethyl-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1302131.png)



![1-[(3,5-Dibromo-2-hydroxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B1302138.png)





